N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride
Overview
Description
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the following properties:
- CAS Number : 1803588-78-4
- Molecular Formula : C<sub>10</sub>H<sub>17</sub>ClN<sub>4</sub>
- Molecular Weight : 244.72 g/mol
- MDL Number : MFCD28125145
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride consists of a pyrimidine core with a dimethylamino group and a morpholine ring attached. The dihydrochloride salt form indicates the presence of two chloride ions.
Physical And Chemical Properties Analysis
- Boiling Point : Not available
- Solubility : It is likely soluble in polar solvents due to the presence of the morpholine ring and dimethylamino group.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine derivatives have been synthesized and investigated for antimicrobial activities against various bacterial and fungal strains, as well as in vitro antituberculosis activity against mycobacterium tuberculosis. The studies aim to design and synthesize compounds with potent antibacterial and antituberculosis properties (Chandrashekaraiah et al., 2014).
Anti-Hyperglycemic Evaluation
Compounds derived from N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine have been evaluated for anti-hyperglycemic effects. Studies have shown that these compounds significantly decrease serum levels of glucose and restore the serum levels of liver and kidney function biomarkers to levels similar to or slightly higher than the negative control group, suggesting potential use as therapeutic agents against diabetes-induced pathological effects (Moustafa et al., 2021).
Antifungal Activity
Certain derivatives of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine have been synthesized and studied for their antifungal properties. These compounds have shown to be effective against certain types of fungi, indicating their potential development into useful antifungal agents (Jafar et al., 2017).
Crystal Structure Analysis
The crystal structure of various compounds incorporating the N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine moiety has been studied. These analyses provide insights into the electronic polarization within the pyrimidine components and the construction of hydrogen-bonded sheets, which is important for understanding the chemical behavior and potential applications of these compounds (Orozco et al., 2008).
Safety And Hazards
Safety information for this compound is not provided in the available data. Always follow proper handling procedures and consult safety data sheets when working with any chemical substance.
Future Directions
Further research is needed to explore the potential applications, biological activity, and safety profile of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride. Investigating its interactions with biological targets and evaluating its efficacy could guide future studies.
properties
IUPAC Name |
N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-14(2)10-12-4-3-8(13-10)9-7-11-5-6-15-9;;/h3-4,9,11H,5-7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWRWMCWLKGNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2CNCCO2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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